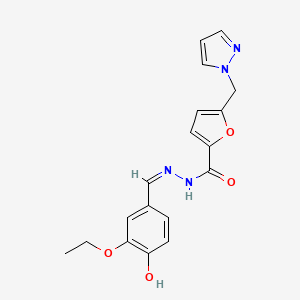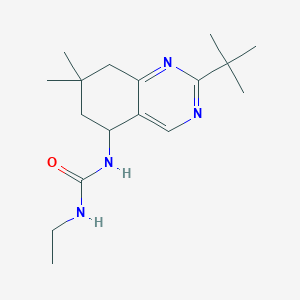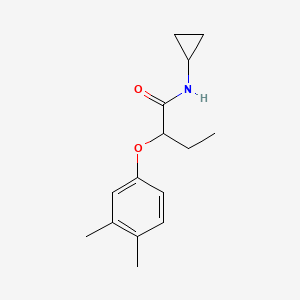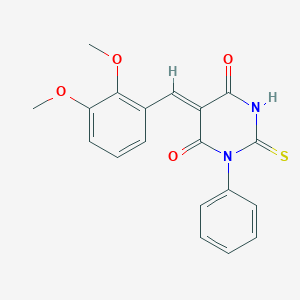
N'-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results.
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide is not fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms through the disruption of their cell membranes. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of various enzymes and receptors in the body. The compound has also been shown to possess antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide in lab experiments include its potent antimicrobial, antifungal, and anticancer properties. The compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The future directions for the use of N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide include its potential applications in the development of new antimicrobial, antifungal, and anticancer agents. The compound can also be used as a tool for studying the mechanisms of cell death and the modulation of enzyme and receptor activity. Further studies are needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion:
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses potent antimicrobial, antifungal, and anticancer properties and has been extensively studied for its biochemical and physiological effects. The compound has the potential to be used in the development of new drugs and as a tool for studying various biological processes. Further studies are needed to fully understand the potential applications of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide involves the reaction of 2-chlorobenzoic acid hydrazide with benzimidazole-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-6-2-1-5-10(11)15(21)20-17-9-14-18-12-7-3-4-8-13(12)19-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWPMMBMAWWFPA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)



![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)

